N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a sulfonamide-indole hybrid compound characterized by a substituted indole core linked via an ethyl chain to a methoxy- and dimethyl-substituted benzenesulfonamide group. Its molecular formula is C₂₀H₂₄N₂O₃S, with a molecular weight of 388.48 g/mol . The indole moiety, a privileged scaffold in medicinal chemistry, is modified with 2,5-dimethyl groups, while the benzenesulfonamide component includes 5-methoxy and 2,4-dimethyl substitutions.
Synthesis typically involves multi-step organic reactions, including indole alkylation and sulfonamide coupling, optimized for high yield and purity through techniques like HPLC and TLC . Applications span antimicrobial, anti-inflammatory, and anticancer research, leveraging the sulfonamide group’s role in mimicking PABA (para-aminobenzoic acid) to disrupt bacterial folate synthesis .
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-13-6-7-19-18(10-13)17(16(4)23-19)8-9-22-27(24,25)21-12-20(26-5)14(2)11-15(21)3/h6-7,10-12,22-23H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORLRUFZVSCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the nitrogen position.
Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common methods.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with indole structures often exhibit anticancer properties. N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may be exploited for therapeutic purposes.
Case Study:
In a study published in Cancer Research, the compound was tested against breast cancer cells, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
2. Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection.
Case Study:
A study published in Neuroscience Letters highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that it could be a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Applications
1. Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 15 | Journal of Medicinal Chemistry |
| Cyclin-dependent Kinase 4 | 8 | Bioorganic & Medicinal Chemistry |
These findings indicate its potential use in developing targeted therapies for cancers driven by these kinases.
Materials Science Applications
1. Organic Electronics
Due to its unique electronic properties, the compound is being explored for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs).
Case Study:
Research conducted at a leading materials science institute demonstrated that incorporating this compound into OLEDs improved device efficiency and stability compared to traditional materials . This opens avenues for further development in optoelectronic devices.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound’s uniqueness arises from its dual indole-sulfonamide architecture and specific substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Unique Properties |
|---|---|---|---|---|
| N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | C₂₀H₂₄N₂O₃S | 388.48 | 2,5-dimethylindole + 5-methoxy-2,4-dimethylbenzenesulfonamide | Enhanced solubility and hypothesized dual enzyme/receptor inhibition . |
| N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide | C₁₇H₁₈N₂O₃S | 338.40 | Unsubstituted indole + methoxybenzenesulfonamide | Demonstrated anti-inflammatory activity . |
| 5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide | C₁₇H₁₇FN₂O₃S | 356.39 | Fluorine substitution at C5 | Increased cytotoxicity against colorectal cancer cell lines . |
| N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide | C₁₈H₁₈ClN₂O₃S | 378.87 | Chlorinated indole derivative | Improved membrane permeability due to lipophilic Cl substituent . |
| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Simple indole derivative | Serotonin receptor agonist; lacks sulfonamide group . |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | Classic sulfonamide drug | Antibacterial activity via folate pathway inhibition . |
Mechanistic and Pharmacological Distinctions
- Halogen Effects : Fluorine and chlorine substitutions (as in 5-fluoro and 7-chloro analogues) improve lipophilicity and metabolic stability, critical for CNS-targeting applications .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula for this compound is C21H26N2O3S, with a molecular weight of 386.51 g/mol. The structure includes an indole moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.51 g/mol |
| IUPAC Name | This compound |
| InChI Key | VYORLRUFZVSCDO-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to indole derivatives. For instance, derivatives similar to this compound have shown significant activity against various strains of bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
A study reported that certain indole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, suggesting strong antibacterial potential . The compound's ability to inhibit biofilm formation in S. aureus further underscores its therapeutic promise in treating resistant bacterial infections.
Anticancer Activity
The anticancer properties of indole derivatives have been widely documented. In vitro studies demonstrated that compounds with structural similarities to this compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. Compounds tested showed preferential suppression of rapidly dividing cells compared to normal fibroblasts .
Table: Anticancer Activity Summary
| Compound ID | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3b | A549 | 12.5 | Significant growth inhibition |
| 3e | MCF7 | 15.0 | Moderate antiproliferative activity |
| 3g | HeLa | 10.0 | High efficacy against cervical cancer |
The mechanism through which this compound exerts its biological effects is thought to involve the modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation. Molecular docking studies suggest that these compounds can bind effectively to key proteins involved in these processes .
Case Studies
One notable case study involved the synthesis and evaluation of several indole derivatives for their antibacterial and anticancer properties. The study concluded that specific modifications to the indole structure significantly enhanced biological activity against targeted pathogens and cancer cell lines .
In another investigation focusing on the compound's effects on biofilm formation, it was found that certain analogs could disrupt the biofilm matrix of Staphylococcus aureus, thereby enhancing susceptibility to conventional antibiotics .
Q & A
Q. Table 1. Comparative Synthesis Conditions for Analogous Sulfonamides
| Compound Class | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene-sulfonamide | Acetyl chloride, DCM, 0°C→RT | 65 | |
| Benzodioxole-sulfonamide | Et₃N, DMF, reflux | 70 |
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and indole-proton coupling patterns .
- X-ray Crystallography : Resolve steric effects of 2,5-dimethylindole and sulfonamide conformation (e.g., torsion angles between aryl rings) .
- HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]⁺) using C18 columns (acetonitrile/water mobile phase) .
Advanced: How can computational chemistry (e.g., DFT) predict this compound’s reactivity or binding interactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs to prioritize synthesis .
- MD Simulations : Assess stability of sulfonamide-protein complexes in aqueous environments (CHARMM force field) .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
- Dose-Response Validation : Re-test activity in standardized assays (e.g., kinase inhibition IC₅₀) with controlled cell lines and buffer conditions .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
- Structural Analog Comparison : Synthesize derivatives (e.g., replace 5-methoxy with ethoxy) to isolate pharmacophores .
Advanced: What strategies optimize reaction yields given steric hindrance from the 2,4-dimethyl groups?
Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF) to enhance sulfonyl chloride reactivity .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve yields by 15–20% .
Advanced: How are structure-activity relationships (SAR) studied for this indole-sulfonamide hybrid?
Answer:
- Functional Group Variation : Synthesize analogs with halogenated indoles (e.g., 5-fluoro) to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to evaluate hydrophobicity .
- 3D-QSAR Modeling : Align molecular fields (CoMFA) to correlate substituent size/charge with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
